molecular formula C14H11N3O2 B2490794 2-(3-Nitrophenyl)isoindolin-1-imine CAS No. 312732-70-0

2-(3-Nitrophenyl)isoindolin-1-imine

Cat. No.: B2490794
CAS No.: 312732-70-0
M. Wt: 253.261
InChI Key: JWURKWTWKWKULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitrophenyl)isoindolin-1-imine is a heterocyclic compound characterized by an isoindoline nucleus substituted with a nitrophenyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-Nitrophenyl)isoindolin-1-imine are not yet fully understood. It has been suggested that isoindolines, a family of compounds to which this compound belongs, have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not yet fully understood. It has been suggested that isoindolines, including this compound, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Nitrophenyl)isoindolin-1-imine can be synthesized through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. The reaction typically proceeds under mild aqueous conditions, often without the need for a catalyst . The reaction yields are generally high, ranging from 90% to 98%, and the purification process is straightforward .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale multi-component reactions similar to those used in laboratory settings. The scalability of these reactions makes them suitable for industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)isoindolin-1-imine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-(3-nitrophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-14-13-7-2-1-4-10(13)9-16(14)11-5-3-6-12(8-11)17(18)19/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWURKWTWKWKULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.